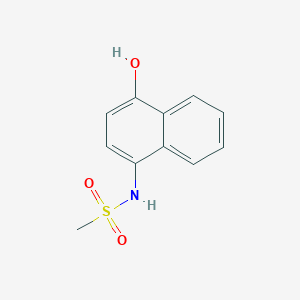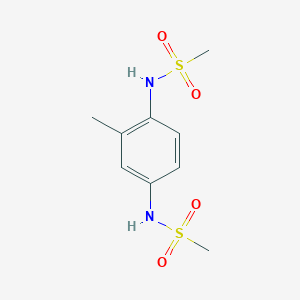![molecular formula C19H18N2O4S B229768 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid, also known as PQS, is a chemical compound that has been widely used in scientific research. PQS has been found to have various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is not fully understood. However, it has been suggested that 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid inhibits bacterial quorum sensing by interfering with the production of acyl-homoserine lactones, which are signaling molecules involved in bacterial communication. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid in lab experiments is its ability to inhibit bacterial quorum sensing, which can be useful in studying bacterial communication and gene regulation. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is also a fluorescent probe for the detection of zinc ions, which can be useful in studying the role of zinc in biological processes. However, one limitation of using 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid in scientific research. One direction is the development of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid analogs with improved solubility and bioavailability. Another direction is the use of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid as a tool for studying the role of zinc in biological processes. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid can also be used in the development of new anti-inflammatory and anti-cancer drugs. Additionally, the use of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid in the study of bacterial quorum sensing can lead to the development of new strategies for controlling bacterial infections.
Synthesemethoden
The synthesis of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid involves the reaction between 2-aminobenzoic acid and 8-quinolinesulfonyl chloride in the presence of a base. The resulting product is then treated with propylamine to obtain 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid. The chemical structure of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has also been used as an inhibitor of bacterial quorum sensing, which is a process of cell-to-cell communication that regulates bacterial gene expression. In addition, 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[propyl(quinolin-8-ylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-2-13-21(16-10-4-3-9-15(16)19(22)23)26(24,25)17-11-5-7-14-8-6-12-20-18(14)17/h3-12H,2,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
SVNOBVJYQMVZPK-UHFFFAOYSA-N |
SMILES |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)


![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
amino]benzoic acid](/img/structure/B229718.png)